1-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride
Overview
Description
1-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride is a useful research compound. Its molecular formula is C10H11ClFN3O and its molecular weight is 243.66 g/mol. The purity is usually 95%.
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Biological Activity
1-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the areas of antitumor and antimicrobial properties. This article reviews the biological activity of this compound, summarizing key findings from recent studies and providing insights into its mechanisms of action.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C10H10FN3O
- Molecular Weight : 209.21 g/mol
- IUPAC Name : this compound
Antitumor Activity
Several studies have investigated the antitumor activity of compounds related to oxadiazoles. The oxadiazole ring system is known for its ability to interact with biological targets involved in cancer cell proliferation and survival.
- Mechanism of Action : The antitumor effects are often attributed to the induction of apoptosis and cell cycle arrest in cancer cells. For instance, compounds similar to 1-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine have shown significant cytotoxicity against various cancer cell lines through mechanisms involving mitochondrial dysfunction and oxidative stress .
- Case Studies : In a study focusing on novel oxadiazole derivatives, it was reported that certain analogs exhibited IC50 values in the low micromolar range against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. These findings suggest that modifications to the oxadiazole structure can enhance antitumor efficacy .
Antimicrobial Activity
The compound also exhibits promising antimicrobial properties.
- Antibacterial Effects : Research has shown that oxadiazole derivatives can possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups like fluorine enhances this activity by increasing the lipophilicity and membrane permeability of the compounds .
- Case Studies : In a comparative study of various oxadiazole derivatives, compounds with similar structures demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, indicating their potential as lead compounds for antibiotic development .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound.
Structural Feature | Effect on Activity |
---|---|
Fluorine Substitution | Enhances lipophilicity and antibacterial activity |
Oxadiazole Ring | Essential for antitumor activity |
Amine Group | Contributes to binding affinity with biological targets |
Safety and Toxicology
While the biological activities are promising, safety profiles are critical for further development. Preliminary toxicity studies should be conducted to assess the compound's safety margin before advancing to clinical trials.
Properties
IUPAC Name |
1-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3O.ClH/c1-6(12)10-13-9(14-15-10)7-3-2-4-8(11)5-7;/h2-6H,12H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULXNMFDSHAHIME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C2=CC(=CC=C2)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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